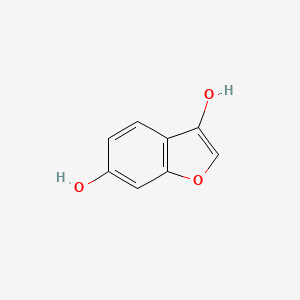

Benzofuran-3,6-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-3,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,9-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXTXUZQHUMZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598391 | |

| Record name | 1-Benzofuran-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572916-04-2 | |

| Record name | 1-Benzofuran-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Benzofuran-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of benzofuran-3,6-diol, a molecule of interest for its potential biological activities. Due to the limited availability of direct literature on this compound, this guide outlines a plausible multi-step synthesis based on established organic chemistry principles and reactions reported for analogous compounds. The document also presents expected characterization data and a discussion of the potential biological significance of this compound, particularly in the context of antioxidant pathways.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a three-step process commencing with the Friedel-Crafts acylation of phloroglucinol, followed by an intramolecular cyclization to form a key benzofuranone intermediate, and concluding with the selective reduction of the ketone functionality.

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Principle: This step involves the Friedel-Crafts acylation of phloroglucinol with chloroacetyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

-

Phloroglucinol (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)

-

Carbon disulfide (CS₂) (solvent)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in CS₂ at 0 °C, add phloroglucinol portion-wise.

-

Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into a mixture of crushed ice and 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of 4,6-Dihydroxybenzofuran-3(2H)-one

Principle: This step involves an intramolecular Williamson ether synthesis followed by cyclization to form the benzofuranone ring.

Materials:

-

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (1.0 eq)

-

Sodium acetate (NaOAc) (1.5 eq)

-

Methanol (solvent)

Procedure:

-

Dissolve 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone in methanol.

-

Add sodium acetate to the solution.

-

Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the residue from water to obtain the pure product.

Step 3: Synthesis of this compound

Principle: This final step involves the selective reduction of the ketone group at the C-3 position to a hydroxyl group using a mild reducing agent.

Materials:

-

4,6-Dihydroxybenzofuran-3(2H)-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.2 eq)

-

Methanol (solvent)

-

Ammonium chloride (NH₄Cl), saturated solution

-

Ethyl acetate

Procedure:

-

Dissolve 4,6-Dihydroxybenzofuran-3(2H)-one in methanol at 0 °C.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Characterization Data

The following tables summarize the expected quantitative data for the key intermediate and the final product.

Table 1: Physicochemical and Spectroscopic Data for 4,6-Dihydroxybenzofuran-3(2H)-one

| Parameter | Expected Value |

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | Not reported, expected >200 °C (decomposes) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.62 (br s, 2H, -OH), 5.91 (s, 2H, Ar-H), 4.54 (s, 2H, -CH₂-) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expected peaks around δ 195 (C=O), 165 (C-O), 158 (C-O), 95 (Ar-CH), 70 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~3300 (O-H), ~1680 (C=O), ~1600, 1480 (C=C aromatic) |

| Mass Spec (ESI-MS) | m/z 165.02 [M-H]⁻ |

Table 2: Predicted Physicochemical and Spectroscopic Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Off-white to pale brown solid |

| Melting Point | Not reported |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.5 (s, 1H, Ar-OH), ~6.5-7.0 (m, 3H, Ar-H), ~5.0 (t, 1H, -CH(OH)-), ~4.5 (d, 2H, -CH₂-O-), ~5.5 (d, 1H, -CH(OH)-) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expected peaks around δ 155 (C-O), 150 (C-O), 130 (Ar-C), 110-120 (Ar-CH), 75 (-CH(OH)-), 70 (-CH₂-O-) |

| **IR (KBr, cm⁻¹) ** | ~3400-3200 (broad, O-H), ~1600, 1480 (C=C aromatic), ~1250 (C-O) |

| Mass Spec (ESI-MS) | m/z 151.04 [M-H]⁻ |

Potential Biological Activity and Signaling Pathway

Benzofuran derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a dihydroxylated benzofuran, this compound is a polyphenol and is expected to exhibit significant antioxidant activity. One of the key signaling pathways involved in the cellular antioxidant response is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, such as certain polyphenols, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Keap1-Nrf2 Signaling Pathway Diagram

Spectroscopic Analysis of Benzofuran Derivatives: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical guide to the spectroscopic characterization of benzofuran scaffolds, with a focus on dihydroxy-substituted derivatives. Due to a lack of available experimental data for Benzofuran-3,6-diol, this guide presents predicted spectroscopic data for a related complex dihydroxybenzofuran derivative to illustrate data presentation and analysis. It also outlines the general experimental protocols for obtaining such data and includes a workflow diagram for spectroscopic analysis.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a broad range of biological activities. Their characterization is crucial for drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure of these molecules. This guide focuses on the expected spectroscopic data for dihydroxy-substituted benzofurans, using a representative example in the absence of specific data for this compound.

Spectroscopic Data Summary

While extensive searches for experimental spectroscopic data for this compound did not yield specific results, this section provides predicted ¹³C NMR data for a complex dihydroxybenzofuran derivative: (2e)-1-[(2s,3s)-3-(2,4-dihydroxybenzoyl)-4,6-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one, to serve as an illustrative example[1]. It is important to note that this is a more complex, non-aromatic dihydrobenzofuran derivative, and its spectral data will differ significantly from the simpler, aromatic this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹³C NMR Data for a Dihydroxybenzofuran Derivative [1]

| Atom No. | Chemical Shift (ppm) |

| 1 | 191.03 |

| 2 | 165.61 |

| 3 | 165.02 |

| 4 | 162.19 |

| 5 | 161.46 |

| 6 | 158.62 |

| 7 | 158.12 |

| 8 | 145.42 |

| 9 | 133.62 |

| 10 | 133.08 |

| 11 | 131.07 |

| 12 | 129.96 |

| 13 | 127.11 |

| 14 | 120.98 |

| 15 | 116.48 |

| 16 | 116.39 |

| 17 | 114.18 |

| 18 | 108.81 |

| 19 | 104.22 |

| 20 | 103.88 |

| 21 | 93.38 |

| 22 | 53.69 |

| 23 | 49.81 |

Note: This data is for a complex substituted dihydrobenzofuran and not this compound. The chemical shifts for the simpler aromatic this compound would be expected in different regions, particularly for the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a dihydroxybenzofuran, characteristic absorption bands would be expected for the hydroxyl (O-H) and aromatic (C=C and C-H) groups.

Table 2: Expected IR Absorption Ranges for Dihydroxybenzofurans

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 3: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Result |

| Molecular Formula | C₈H₆O₃ |

| Molecular Weight | 150.13 g/mol |

| Expected [M]+ | m/z 150 |

| Fragmentation | Loss of CO, CHO, and other fragments characteristic of the benzofuran ring and hydroxyl groups. |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the benzofuran derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay of 2-5 seconds.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized benzofuran derivative.

Conclusion

References

An In-depth Technical Guide on the Natural Sources and Isolation of Dihydroxybenzofurans

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: Benzofuran derivatives represent a significant class of heterocyclic compounds widely distributed in nature, particularly in the plant kingdom. Among these, dihydroxybenzofurans have garnered considerable interest due to their diverse and potent biological activities. This technical guide provides a detailed exploration of the natural sources, isolation methodologies, and spectroscopic characterization of dihydroxybenzofurans, with a particular focus on 2-arylbenzofurans found in Morus alba (White Mulberry). While the specific compound Benzofuran-3,6-diol is not a well-documented natural product, this guide will utilize closely related and well-studied dihydroxybenzofurans as representative examples to fulfill the core requirements of providing in-depth technical information for scientific professionals.

Natural Sources of Dihydroxybenzofurans

Dihydroxybenzofuran derivatives are predominantly found as secondary metabolites in various plant families. One of the most prolific sources of these compounds is the genus Morus (family Moraceae), particularly the white mulberry (Morus alba). The leaves, root bark, and twigs of M. alba are rich in a variety of 2-arylbenzofuran derivatives, many of which possess dihydroxy substitutions on their aromatic rings.[1][2][3][4][5][6][7][8][9][10]

Other plant species have also been identified as sources of benzofuran derivatives, although the presence of simple dihydroxybenzofurans is less commonly reported. The broad distribution of the benzofuran scaffold across the plant kingdom suggests that many more natural sources of dihydroxybenzofurans may yet be discovered.

Table 1: Prominent Dihydroxy-2-arylbenzofurans from Morus alba

| Compound Name | Specific Structure | Plant Part | Reference(s) |

| Moracin M | 5-(6-Hydroxybenzofuran-2-yl)benzene-1,3-diol | Root Bark, Elicited Hairy Roots | [11][12][13] |

| Moracin C | 5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol | Root Bark, Elicited Hairy Roots | [11][12][14] |

| 2-(3,5-dihydroxyphenyl)-5,6-dihydroxybenzofuran | Leaves | [5] |

Isolation and Purification Protocols

The isolation of dihydroxybenzofurans from natural sources typically involves a multi-step process combining extraction and various chromatographic techniques. The following is a representative experimental protocol for the isolation of 2-arylbenzofurans from the root bark of Morus alba, based on methodologies described in the literature.[6][10]

General Experimental Workflow

Caption: Generalized workflow for the isolation of dihydroxybenzofurans.

Detailed Methodologies

Step 1: Plant Material Preparation and Extraction

-

Air-dried and powdered root bark of Morus alba (e.g., 500 g) is subjected to extraction with an appropriate solvent. A common method is maceration with 70% ethanol at room temperature for an extended period (e.g., 24 hours, repeated three times).

-

The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

Step 2: Solvent Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their polarity. A typical partitioning scheme would involve:

-

n-hexane (to remove non-polar compounds)

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

-

The ethyl acetate fraction is often enriched in phenolic compounds, including 2-arylbenzofurans, and is typically selected for further purification.

Step 3: Column Chromatography

-

The dried ethyl acetate fraction is subjected to column chromatography for further separation.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions rich in the target compounds are often further purified on a Sephadex LH-20 column using methanol as the eluent. This technique separates compounds based on molecular size and polarity.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

Final purification to obtain individual dihydroxybenzofurans in high purity is typically achieved using preparative reverse-phase HPLC (RP-HPLC).

-

A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

Quantitative Data

Quantifying the yield of specific dihydroxybenzofurans from natural plant material can be challenging and is often not reported in detail in the literature. However, studies on elicited hairy root cultures of Morus alba provide some quantitative data on the production of moracins. It is important to note that these yields are from a biotechnological production system and may not directly reflect the concentrations in the intact plant.

Table 2: Yield of Moracins from Elicited Hairy Root Cultures of Morus alba

| Compound | Yield (mg/g Dry Weight) | Elicitor | Reference |

| Moracin M | 7.82 ± 1.26 | CD + MgCl₂ + H₂O₂ | [11][9] |

| Moracin C | 1.82 ± 0.65 | CD + MgCl₂ + H₂O₂ | [11][9] |

A study on the extraction of Morus alba root bark (500 g) reported the following yields for the initial extraction and fractionation:

-

Total Ethanol Extract: 42.2 g (8.44%)

-

n-Hexane Fraction: 4.4 g (10.43% of total extract)

-

Ethyl Acetate Fraction: 5.7 g (13.51% of total extract)

-

n-Butanol Fraction: 3.7 g (8.77% of total extract)

-

Water-Soluble Fraction: 4.8 g (11.37% of total extract)

Spectroscopic Data for Structure Elucidation

The structure of isolated dihydroxybenzofurans is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data for Moracin M

| Position | ¹H NMR (400 MHz, CD₃OD) δ [ppm] (J [Hz]) | ¹³C NMR (100 MHz, CD₃OD) δ [ppm] |

| 2 | - | 158.52 |

| 3 | 6.89 (s) | 102.46 |

| 3a | - | 121.60 |

| 4 | 6.88 (d, 2.0) | 102.05 |

| 5 | 6.71 (dd, 2.0, 8.4) | 111.80 |

| 6 | - | 155.80 |

| 7 | 7.33 (d, 8.8) | 120.58 |

| 7a | - | 154.67 |

| 1' | - | 132.37 |

| 2' | 6.74 (d, 2.4) | 100.78 |

| 3' | - | 155.41 |

| 4' | 6.23 (t, 2.4) | 97.01 |

| 5' | - | 155.41 |

| 6' | 6.74 (d, 2.4) | 100.78 |

Data obtained from a synthetic sample of Moracin M.[12]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the isolated compound. For Moracin M, the calculated m/z for C₁₄H₁₁O₄ [M+H]⁺ is 243.0651, with the found value being 243.0649.[12]

Biological Activity and Signaling Pathways

Dihydroxy-2-arylbenzofurans from Morus alba have been reported to possess a range of biological activities, with anti-inflammatory effects being prominent. Several studies suggest that these compounds can modulate key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of certain benzofuran derivatives is attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15] These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Caption: Inhibition of NF-κB and MAPK pathways by dihydroxybenzofurans.

This inhibition of the NF-κB and MAPK pathways by dihydroxybenzofurans leads to the downregulation of pro-inflammatory enzymes and cytokines, such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), thereby exerting an anti-inflammatory effect.[15]

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized and may require optimization for specific applications. The biological activities described are based on published research and do not constitute medical advice.

References

- 1. Two new 2-arylbenzofurnan derivatives from the leaves of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.cnr.it [iris.cnr.it]

- 3. tandfonline.com [tandfonline.com]

- 4. Four new 2-arylbenzofuran derivatives from leaves of Morus alba L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzofuran - Mycotoxin Database [mycocentral.eu]

- 14. Moracin C | C19H18O4 | CID 155248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Dihydroxybenzofurans with a Focus on Benzofuran-3,6-diol Analogs

Disclaimer: Direct experimental data for the physical and chemical properties of Benzofuran-3,6-diol is exceptionally scarce in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of the properties, synthesis, and biological activities of closely related dihydroxybenzofuran isomers and derivatives to serve as a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is based on available data for analogous compounds and should be interpreted with this context in mind.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely distributed in nature and are pivotal scaffolds in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects, have made them attractive targets for drug discovery and development. Dihydroxybenzofurans, in particular, are of interest due to the antioxidant and potential anticancer properties conferred by the phenolic hydroxyl groups. This technical guide aims to consolidate the available information on the physicochemical properties, spectral characteristics, synthesis, and biological relevance of dihydroxybenzofurans, using available data from isomers and related derivatives to infer the probable characteristics of this compound.

Physicochemical and Spectral Properties of Dihydroxybenzofurans

Due to the lack of specific data for this compound, this section presents data for related dihydroxybenzofuran compounds to provide a comparative reference.

Physical Properties

| Property | 2,3-dihydro-1-benzofuran-3,6-diol | This compound (Predicted) |

| CAS Number | 1020947-92-5[1] | Not Available |

| Molecular Formula | C₈H₈O₃ | C₈H₆O₃ |

| Molecular Weight | 152.15 g/mol | 150.13 g/mol |

| Melting Point | Not Available | Likely a solid with a relatively high melting point due to hydrogen bonding. |

| Boiling Point | Not Available | Expected to be high and may decompose before boiling at atmospheric pressure. |

| Solubility | Not Available | Likely soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone; sparingly soluble in water and nonpolar solvents. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of organic compounds. The following sections describe the expected spectral characteristics of a dihydroxybenzofuran, drawing on general principles and data from related structures.

2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of dihydroxybenzofurans would be characterized by signals corresponding to the aromatic and furan ring protons and carbons. The chemical shifts would be influenced by the positions of the hydroxyl groups.

-

¹H NMR: Aromatic protons would typically appear in the region of δ 6.5-7.5 ppm. The protons on the furan ring would have distinct chemical shifts. The hydroxyl protons would appear as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon atoms of the benzofuran core would resonate in the aromatic region (δ 100-160 ppm). Carbons attached to the hydroxyl groups would show characteristic downfield shifts.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a dihydroxybenzofuran would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Other characteristic peaks would include C-H stretching of the aromatic and furan rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching vibrations (around 1000-1250 cm⁻¹).

2.2.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the specific dihydroxybenzofuran isomer. Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage of the furan ring, providing structural information. For example, the mass spectrum of 4,7-dimethylbenzofuran shows a prominent molecular ion peak. A dihydroxybenzofuran would be expected to exhibit a clear molecular ion peak as well.

2.2.4. UV-Vis Spectroscopy

The UV-Vis spectrum of dihydroxybenzofurans is expected to show absorption maxima characteristic of the benzofuran chromophore, with potential shifts due to the auxochromic hydroxyl groups. Typically, benzofurans exhibit absorption bands in the range of 240-290 nm. The presence of hydroxyl groups would likely cause a bathochromic (red) shift in these absorptions.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available. However, general methods for the synthesis of substituted benzofurans can be adapted. A common strategy involves the construction of the benzofuran core followed by modification of functional groups. One plausible route to a dihydroxybenzofuran is the demethylation of a corresponding dimethoxybenzofuran precursor.

General Synthesis of Dihydroxybenzofurans via Demethylation

A widely used method for the synthesis of phenolic compounds is the cleavage of the corresponding methyl ethers. Boron tribromide (BBr₃) is a powerful reagent for this transformation.

Workflow for the Synthesis of a Dihydroxybenzofuran:

General Synthesis of Dihydroxybenzofurans

Experimental Details:

-

Synthesis of the Dimethoxybenzofuran Precursor: The synthesis of the dimethoxybenzofuran precursor can be achieved through various established methods for benzofuran synthesis, such as the Perkin rearrangement, palladium-catalyzed cyclization reactions, or annulation of phenols with suitable reagents. The choice of method depends on the desired substitution pattern.

-

Demethylation: The dimethoxybenzofuran is dissolved in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature (typically -78 °C or 0 °C). Boron tribromide (BBr₃), either as a solution in DCM or as a neat liquid, is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of water or methanol. The mixture is then typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure dihydroxybenzofuran.

Biological Activities and Signaling Pathways

Benzofuran derivatives exhibit a wide range of biological activities. Dihydroxybenzofuran compounds, in particular, are noted for their antioxidant, anti-inflammatory, and cytotoxic properties.[1][2][3]

Antioxidant and Anti-inflammatory Activity

The presence of hydroxyl groups on the benzofuran scaffold is crucial for its antioxidant activity. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals. Several studies have reported the antioxidant and anti-inflammatory activities of dihydrobenzofuran neolignans isolated from natural sources.[4][5] For instance, certain dihydrobenzofuran neolignans have shown potent inhibitory activity on nitric oxide (NO) production in murine microglia, suggesting their potential as anti-inflammatory agents.[4][5]

Cytotoxic and Anticancer Activity

Many benzofuran derivatives have been investigated for their potential as anticancer agents.[1][3] Their mechanisms of action are diverse and can involve the inhibition of key enzymes, disruption of signaling pathways, or induction of apoptosis. For example, some 2-arylbenzofurans have demonstrated cytotoxic activity against various cancer cell lines.

While specific signaling pathways for this compound are not documented, the general mechanisms of action for cytotoxic benzofurans often involve the modulation of key cellular processes.

Illustrative Signaling Pathway for Apoptosis Induction by a Hypothetical Cytotoxic Benzofuran Derivative:

Hypothetical Apoptosis Induction Pathway

This diagram illustrates a potential mechanism where a dihydroxybenzofuran derivative induces apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.

Conclusion

While specific data for this compound is limited, the broader class of dihydroxybenzofurans represents a promising area of research for the development of new therapeutic agents. Their inherent antioxidant, anti-inflammatory, and cytotoxic properties make them valuable lead compounds. This guide has provided a framework for understanding the likely physicochemical properties, spectral characteristics, and synthetic strategies for this class of molecules, based on available data from related compounds. Further research is warranted to synthesize and characterize this compound and other specific isomers to fully elucidate their chemical and biological profiles.

References

- 1. Benzofuran, 4,7-dimethyl- [webbook.nist.gov]

- 2. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 3. 4,7-Dimethylbenzofuran | C10H10O | CID 33109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929) [hmdb.ca]

- 5. Benzofuran, 4,7-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide on Benzofuran-3,6-diol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives represent a significant class of heterocyclic compounds widely recognized for their diverse and potent biological activities.[1][2][3] The benzofuran scaffold, a fusion of benzene and furan rings, is a common motif in numerous natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The substitution pattern on the benzofuran core plays a crucial role in modulating its biological efficacy. In particular, the introduction of hydroxyl groups can significantly influence the molecule's interaction with biological targets, often enhancing its therapeutic potential.[1] This technical guide focuses specifically on benzofuran-3,6-diol derivatives and their analogues, providing a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the benzofuran scaffold.

Synthesis of this compound Derivatives and Analogues

The synthesis of the benzofuran nucleus can be achieved through various established methods, with the choice of route often depending on the desired substitution pattern. For the creation of 6-hydroxybenzofuran derivatives, a common strategy involves a multi-step process starting from appropriately substituted phenols.[6][7]

A general synthetic approach to 6-hydroxybenzofurans can be outlined as follows:

-

O-Alkylation: Reaction of a substituted hydroquinone or a protected derivative with an α-halo ketone or ester.

-

Cyclization: Intramolecular cyclization to form the benzofuran ring, often acid-catalyzed.

-

Modification and Deprotection: Subsequent chemical modifications to introduce or alter substituents at various positions of the benzofuran core, followed by deprotection of the hydroxyl group if necessary.

One specific, scalable method for the preparation of 6-hydroxybenzofuran involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization with acetic anhydride, and subsequent demethylation to yield the final product.[7] While a direct, high-yield synthesis for the specific 3,6-diol pattern is not extensively documented, functionalization at the 3-position of a 6-hydroxybenzofuran intermediate can be explored through various synthetic strategies.[8] For instance, electrophilic substitution or metal-catalyzed cross-coupling reactions on a protected 6-hydroxybenzofuran could be employed to introduce a functional group at the 3-position, which can then be converted to a hydroxyl group.

Biological Activities of this compound Analogues

Derivatives of benzofuran have demonstrated significant potential in various therapeutic areas. The presence and position of hydroxyl groups on the benzofuran ring are known to be critical for their biological activity.[1]

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of benzofuran derivatives.[3][9][10] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. Hydroxylated benzofurans, in particular, have shown promising cytotoxic effects against a range of cancer cell lines.[1][11] The phenolic hydroxyl group is often crucial for modulating this activity, as it can act as a hydrogen bond donor, facilitating interactions with biological targets.[1]

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylbenzofuran-4,6-diol (Analogue) | Acetylcholinesterase Inhibition (related to Alzheimer's, but indicates bioactivity) | 0.086 ± 0.01 | [11] |

| Fluorinated Benzofuran Derivative | HCT116 | ~70% inhibition at 50-100 µM | [12][13] |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | K562, MOLT-4, HeLa | 20-85 µM | [14] |

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Antibacterial Activity

Benzofuran derivatives have also emerged as a promising class of antibacterial agents.[4][15] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrophobic Benzofuran Analogues | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [16] |

| Benzofuran Derivative (M5a, M5g) | Enterococcus Faecalis | 50 | |

| Benzofuran Derivative (M5i, M5k, M5l) | Candida albicans | 25 |

Table 2: Antibacterial Activity of Selected Benzofuran Derivatives

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are another area of active research.[5] These compounds can modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators. The anti-inflammatory potential is typically assessed by measuring the inhibition of inflammatory markers in cellular or in vivo models.

| Compound/Analogue | Assay | IC50 (µM) or % Inhibition | Reference |

| Fluorinated Benzofuran Derivative | IL-6 secretion | 1.2 - 9.04 | [12][13] |

| Fluorinated Benzofuran Derivative | Nitric Oxide production | 2.4 - 5.2 | [12][13] |

| Heterocyclic/Benzofuran Hybrid (5d) | Nitric Oxide generation | 52.23 ± 0.97 |

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Experimental Protocols

Synthesis of 6-Hydroxybenzofuran[8]

This protocol describes a three-step synthesis of 6-hydroxybenzofuran.

Step 1: Synthesis of 2-hydroxy-4-methoxybenzaldehyde derivative

-

To a solution of 2-hydroxy-4-methoxybenzaldehyde in water, add a solution of chloroacetic acid and sodium hydroxide.

-

Heat the reaction mixture at 100 °C.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and acidify to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Formation of 6-methoxybenzofuran

-

Treat the product from Step 1 with acetic anhydride and sodium acetate.

-

Heat the mixture to 125-130 °C.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by a suitable method (e.g., chromatography or crystallization).

Step 3: Demethylation to 6-hydroxybenzofuran

-

Dissolve the 6-methoxybenzofuran from Step 2 in a suitable solvent such as DMF.

-

Add sodium 1-dodecanethiolate to the solution.

-

Heat the reaction mixture to 120-130 °C.

-

Monitor the reaction for completion.

-

After completion, cool the reaction mixture and quench with water.

-

Acidify the mixture and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the final product, 6-hydroxybenzofuran, by a suitable purification technique.

MTT Assay for Anticancer Activity

This protocol outlines the general procedure for assessing the cytotoxicity of benzofuran derivatives against cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzofuran derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivative in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol describes the broth microdilution method for determining the MIC of benzofuran derivatives.

Materials:

-

Bacterial strain of interest

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Benzofuran derivative stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the benzofuran derivative in the bacterial growth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well containing the compound dilution with the bacterial suspension. Include a positive control well (bacteria in medium without the compound) and a negative control well (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The biological effects of benzofuran derivatives are often mediated through their interaction with specific cellular signaling pathways. Two key pathways that have been implicated in the anti-inflammatory and anticancer activities of these compounds are the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[19][20][21] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes involved in inflammation and cell survival. Some benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: NF-κB Signaling Pathway and Inhibition by Benzofuran Derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[22][23] The MAPK pathway consists of a series of protein kinases that are sequentially activated. In mammalian cells, there are three major MAPK families: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of the MAPK pathway is frequently observed in cancer. Some benzofuran derivatives have been found to interfere with this pathway, contributing to their anticancer effects.

Caption: MAPK/ERK Signaling Pathway and Potential Inhibition Points for Benzofuran Derivatives.

Experimental and Drug Screening Workflow

The discovery and development of novel benzofuran-based therapeutics involve a systematic workflow that integrates chemical synthesis with biological evaluation.

Caption: General Workflow for the Discovery and Development of Benzofuran-Based Drugs.

Conclusion

This compound derivatives and their analogues represent a promising class of compounds with a wide array of biological activities. Their potential as anticancer, antibacterial, and anti-inflammatory agents warrants further investigation. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with the aim of facilitating future research and development in this area. The provided experimental protocols and pathway diagrams serve as a practical resource for scientists working to unlock the full therapeutic potential of these versatile molecules. Further exploration of the structure-activity relationships, particularly focusing on the diol substitution pattern, will be crucial in designing next-generation benzofuran-based drugs with enhanced efficacy and safety profiles.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ijpbs.com [ijpbs.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]

- 7. researchgate.net [researchgate.net]

- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 16. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cusabio.com [cusabio.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 23. cusabio.com [cusabio.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Benzofuran-3,6-diol Compounds

For Researchers, Scientists, and Drug Development Professionals

Benzofuran scaffolds are a cornerstone in medicinal chemistry, with their derivatives exhibiting a wide array of pharmacological properties. Among these, novel Benzofuran-3,6-diol compounds are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of their biological activities, focusing on their anticancer, antioxidant, and anti-inflammatory effects. The information presented herein is curated from recent scientific literature to aid researchers and drug development professionals in their quest for novel therapeutic agents.

Core Biological Activities

Novel this compound derivatives have demonstrated significant potential in three primary areas of therapeutic interest: oncology, inflammation, and oxidative stress mitigation. The diol substitution at the 3 and 6 positions of the benzofuran ring appears to be a critical determinant of their biological activity.

Anticancer Activity

Benzofuran derivatives are recognized for their potent cytotoxic effects against various cancer cell lines.[1][2] The introduction of hydroxyl groups can enhance this activity. For instance, dihydroxylated 5,6-benzo[b]furans have been synthesized and evaluated for their anticancer properties.[3] The anticancer mechanism of some benzofuran derivatives involves the induction of apoptosis, as evidenced by the activation of caspase-3.[3][4] Furthermore, these compounds can arrest the cell cycle at the G0/G1 phase, inhibit cell migration, and prevent colony formation in a dose-dependent manner.[4]

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-established, and this compound derivatives are no exception. The hydroxyl groups on the benzofuran core can act as hydrogen donors to scavenge free radicals, thus mitigating oxidative stress.[5][6] The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cyclic voltammetry.[7][8] The antioxidant activity is influenced by the substitution pattern on the benzofuran ring, with the presence of hydroxyl groups being a key structural feature for this activity.[7]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and its modulation is a critical therapeutic strategy. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties.[9][10] The anti-inflammatory effects of some benzofuran compounds are mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[10][11][12] The underlying mechanism often involves the suppression of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of various benzofuran derivatives, providing a comparative overview of their potency. It is important to note that the specific data for "this compound" is limited in the public domain, and the presented data is from structurally related benzofuran compounds to provide a reference for expected activity ranges.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzofuran-N-aryl piperazine hybrid 16 | A549 (Human Lung Cancer) | 0.12 | [9] |

| Benzofuran-N-aryl piperazine hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [9] |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon Cancer) | 1.71 | [4] |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 (Colon Cancer) | 7.76 | [4] |

| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [2] |

| 3-Amidobenzofuran derivative 28g | HCT-116 (Colon Cancer) | 5.20 | [2] |

| 6-HMA-based benzofuran derivative 5 | uPA inhibition (Ki) | 0.088 | [14] |

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound/Derivative | Assay/Target | IC50 (µM) | Reference |

| Benzofuran-N-aryl piperazine hybrid 16 | NO Production (LPS-stimulated RAW-264.7) | 5.28 | [9] |

| 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol | 5-Lipoxygenase (Rat Basophilic Leukemia Cells) | 0.1 | [15] |

| 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol | Leukotriene Synthesis (Human PMN) | 0.4 | [15] |

| 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol | PGE2 Synthesis (Mouse Peritoneal Macrophages) | 1.1 | [15] |

| Fluorinated benzofuran derivative 3 | COX-1 | 7.9 | [11] |

| Fluorinated benzofuran derivative 6 | COX-1 | 5 | [11] |

| Fluorinated benzofuran derivative 5 | COX-2 | 28.1 | [11] |

| Fluorinated benzofuran derivative 6 | COX-2 | 13 | [11] |

Table 3: Antioxidant Activity of Benzofuran Derivatives

| Compound/Derivative | Assay | Activity Metric | Reference |

| 3-hydroxy-benzofuran-2-one derivative 20 | DPPH Assay (Methanol) | rIC50 = 0.18 | [7] |

| 3-hydroxy-benzofuran-2-one derivative 20 | DPPH Assay (Acetonitrile) | rIC50 = 0.17 | [7] |

| Benzofuran–stilbene hybrid 3 | HAT mechanism (gas phase) | Lowest BDE | [6] |

| Benzofuran–stilbene hybrid 3 | SPL–ET mechanism (solvents) | Lowest PA | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are outlines of key experimental protocols used to assess the biological activities of benzofuran derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reagent: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Visualizing Molecular Mechanisms and Workflows

Understanding the intricate signaling pathways and experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound compounds.

Caption: General workflow for the synthesis, screening, and analysis of novel this compound compounds.

Caption: Simplified signaling pathway for the anti-inflammatory action of this compound compounds.

Caption: Proposed mechanisms of anticancer activity for this compound compounds.

Conclusion and Future Directions

Novel this compound compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer, antioxidant, and anti-inflammatory activities warrant further investigation. Future research should focus on the synthesis of a broader range of derivatives to establish robust structure-activity relationships. Elucidating the precise molecular targets and delving deeper into the signaling pathways will be crucial for optimizing their therapeutic efficacy and safety profiles. The insights provided in this technical guide aim to serve as a valuable resource for the scientific community, fostering continued innovation in the field of medicinal chemistry and drug discovery.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. actascientific.com [actascientific.com]

- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Benzofuran-3,6-diol Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] Their diverse pharmacological profiles, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, make them attractive scaffolds for drug discovery.[3][4] This technical guide focuses on the in silico prediction of the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a specific derivative, Benzofuran-3,6-diol. As experimental data for this particular compound is scarce, computational methods provide a crucial first step in evaluating its potential as a drug candidate. This guide will detail the predicted properties, outline relevant experimental validation protocols, and visualize key computational workflows.

Predicted Physicochemical and ADMET Properties of this compound

The properties of this compound were predicted using a combination of well-established online computational tools, including SwissADME, pkCSM, and admetSAR. The SMILES string for 2,3-dihydro-1-benzofuran-3,6-diol, O(c1cc(O)ccc1)C[C@H]1O, was used as the input for these predictions.

Physicochemical Properties

A molecule's physicochemical properties are fundamental to its pharmacokinetic behavior. Key predicted parameters for this compound are summarized in the table below.

| Property | Predicted Value | Tool Used |

| Molecular Weight | 152.15 g/mol | SwissADME |

| LogP (Octanol/Water Partition Coefficient) | 0.85 | SwissADME |

| Water Solubility (LogS) | -1.78 | SwissADME |

| pKa (most acidic) | 8.95 | pkCSM |

| pKa (most basic) | -3.24 | pkCSM |

| Polar Surface Area (PSA) | 58.9 Ų | SwissADME |

ADMET Properties

ADMET properties are critical for assessing the drug-likeness of a compound. Predictions for this compound indicate its potential pharmacokinetic profile.

| Property | Prediction | Tool Used |

| Absorption | ||

| Human Intestinal Absorption | 92.5% | pkCSM |

| Caco-2 Permeability (log Papp) | 0.25 cm/s | pkCSM |

| P-glycoprotein Substrate | No | pkCSM |

| Distribution | ||

| VDss (human) | 0.25 L/kg | pkCSM |

| BBB Permeability (logBB) | -1.05 | pkCSM |

| CNS Permeability (logPS) | -1.87 | pkCSM |

| Metabolism | ||

| CYP2D6 Substrate | No | pkCSM |

| CYP3A4 Substrate | No | pkCSM |

| CYP2D6 Inhibitor | No | pkCSM |

| CYP3A4 Inhibitor | No | pkCSM |

| Excretion | ||

| Total Clearance (log(ml/min/kg)) | 0.35 | pkCSM |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| Hepatotoxicity | No | pkCSM |

| Skin Sensitization | No | pkCSM |

Proposed Biological Target and Molecular Docking

Benzofuran derivatives have been reported to inhibit a variety of enzymes, including tyrosinase.[5] Given the dihydroxy substitution pattern on the benzene ring of this compound, which is a common feature in many tyrosinase inhibitors, we hypothesize that this enzyme is a potential biological target. To investigate this hypothesis, a molecular docking study can be performed.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A standard workflow using AutoDock Vina is outlined below.[6][7][8]

Molecular Docking Workflow

Experimental Protocols

The following section provides detailed methodologies for the synthesis of a 2,3-dihydrobenzofuran derivative and for the experimental validation of the in silico predictions.

Synthesis of 2,3-Dihydrobenzofuran Derivatives

A general method for the synthesis of 2,3-dihydrobenzofurans involves the palladium-catalyzed intramolecular cyclization of an appropriate precursor.[9][10][11]

Materials:

-

Ortho-allylphenol derivative

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask, add the ortho-allylphenol derivative (1 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

-

Flush the flask with argon gas.

-

Add anhydrous acetonitrile (10 mL) and triethylamine (1.2 mmol) to the flask.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired 2,3-dihydrobenzofuran derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[12][13][14]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of this compound of known concentration in either water or n-octanol.

-

Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel.

-

Add a known amount of the stock solution to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes and then allow the layers to separate.

-

Let the mixture stand until equilibrium is reached (typically 24 hours).

-

Carefully separate the aqueous and octanol layers.

-

Centrifuge both layers to remove any micro-emulsions.

-

Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[15][16][17][18][19]

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Shaker or rotator

-

Filtration unit (e.g., 0.22 µm syringe filter)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Filter an aliquot of the supernatant through a 0.22 µm filter to remove any undissolved particles.

-

Dilute the filtrate with PBS to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

The measured concentration represents the aqueous solubility of the compound.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[20][21][22][23][24]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

This compound

-

Kojic acid (positive control)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound and kojic acid in DMSO.

-

In a 96-well plate, add 20 µL of phosphate buffer to the blank wells, 20 µL of the compound solution to the test wells, and 20 µL of kojic acid solution to the positive control wells.

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of mushroom tyrosinase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

-

Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[25][26][27][28][29]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound and doxorubicin in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound and positive control. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours in a CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Workflows and Pathways

In Silico Prediction Workflow

The overall workflow for the in silico prediction of small molecule properties is a multi-step process.

In Silico Prediction Workflow

Hypothetical Signaling Pathway

If this compound is confirmed as a tyrosinase inhibitor, it would interfere with the melanin biosynthesis pathway.

Hypothetical Signaling Pathway

In Silico Prediction and Experimental Validation Loop

Computational predictions and experimental validations form a cyclical process in modern drug discovery.

Prediction and Validation Loop

Conclusion

This technical guide provides a comprehensive overview of the in silico predicted properties of this compound, a compound with potential for further investigation in drug discovery. The presented data, derived from established computational models, suggests that this molecule possesses favorable drug-like characteristics. However, it is imperative to underscore that these are theoretical predictions that require experimental validation. The detailed protocols provided herein offer a roadmap for the synthesis and biological evaluation of this compound, paving the way for a more complete understanding of its therapeutic potential. The integration of computational and experimental approaches, as illustrated in the workflows, is fundamental to accelerating the discovery and development of novel therapeutic agents.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. biological-and-medicinal-significance-of-benzofuran - Ask this paper | Bohrium [bohrium.com]

- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 7. m.youtube.com [m.youtube.com]

- 8. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. acdlabs.com [acdlabs.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. researchgate.net [researchgate.net]

- 20. Tyrosinase inhibition assay [bio-protocol.org]

- 21. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]

- 22. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.cn [sigmaaldrich.cn]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 27. researchgate.net [researchgate.net]

- 28. 2.7. Evaluation of In Vitro Anticancer Activity Assay [bio-protocol.org]